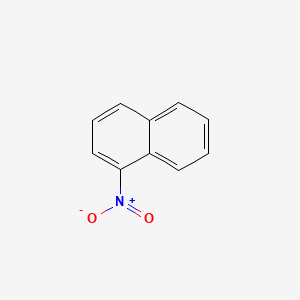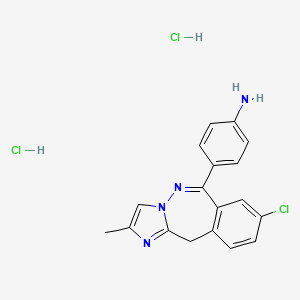
(Ac)Phe-Lys(Alloc)-PABC-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ac)Phe-Lys(Alloc)-PABC-PNP is a useful chemical linker in antibody drug conjugates.
Aplicaciones Científicas De Investigación
Enhancing Efficacy in Gastric Cancer Treatment
A novel prodrug of doxorubicin, Ac-Phe-Lys-PABC-ADM, has been designed to deliver free doxorubicin, relying on cathepsin B to reduce side effects. This prodrug has been examined for its antitumor effect and toxicities against gastric cancer peritoneal carcinomatosis, showing enhanced efficacy with reduced toxicity (Shao et al., 2012).
Inducing Cell Death via ERK1/2 Pathway
Ac-Phe-Lys-PABC-ADM has shown effects on the MGC-803 cell line and the ERK1/2 signaling pathway. The prodrug triggered dose-dependent cytotoxicity and significantly reduced cell viability, indicating its potential in inducing cell death via the ERK1/2 pathway (Li Yan, 2013).
Release of Doxorubicin from Internalizing Immunoconjugates
Studies have investigated using lysosomally cleavable dipeptides, including Phe-Lys, for the release of doxorubicin from internalizing immunoconjugates. This approach demonstrates rapid and quantitative drug release, showing promise in delivering doxorubicin selectively to antigen-expressing carcinomas (Dubowchik et al., 2002).
Mitochondria-Centered Apoptosis in Gastric Cancer Cells
Ac-Phe-Lys-PABC-DOX (PDOX), another smart doxorubicin prodrug, has been investigated for its molecular mechanisms of action using MGC-803 gastric cancer cells. It has shown to cause mitochondria-centered intrinsic apoptosis involving reactive oxidative stress and the ERK1/2 signaling pathway, highlighting its potential as an effective anticancer agent (Zhong et al., 2013).
Albumin-Binding Prodrug of Doxorubicin
An albumin-binding prodrug of doxorubicin, incorporating a maleimide moiety and a PABC spacer coupled to Phe-Lys, was evaluated for its antitumor activity. This prodrug, once bound to albumin, was effectively cleaved by cathepsin B, releasing doxorubicin and exhibiting superior antitumor activity compared to doxorubicin alone (Abu Ajaj et al., 2009).
Propiedades
Fórmula molecular |
C35H39N5O10 |
|---|---|
Peso molecular |
689.71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)




